{2-[(Cyclopentylcarbonyl)amino]-1,3-thiazol-4-YL}acetic acid
Overview
Description
{2-[(Cyclopentylcarbonyl)amino]-1,3-thiazol-4-YL}acetic acid is a synthetic organic compound characterized by the presence of a thiazole ring, a cyclopentylcarbonyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Cyclopentylcarbonyl)amino]-1,3-thiazol-4-YL}acetic acid typically involves the formation of the thiazole ring followed by the introduction of the cyclopentylcarbonyl and acetic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring. The cyclopentylcarbonyl group is then introduced through acylation reactions, and the acetic acid moiety is added via esterification or other suitable reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
{2-[(Cyclopentylcarbonyl)amino]-1,3-thiazol-4-YL}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, {2-[(Cyclopentylcarbonyl)amino]-1,3-thiazol-4-YL}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies may focus on its interactions with biological targets and its effects on cellular processes .
Medicine
In medicine, this compound could be explored for its therapeutic potential. Researchers may study its pharmacokinetics, pharmacodynamics, and potential as a drug candidate for various diseases .
Industry
In the industrial sector, this compound may be used in the development of new materials, catalysts, or other applications where its unique chemical properties are advantageous .
Mechanism of Action
The mechanism of action of {2-[(Cyclopentylcarbonyl)amino]-1,3-thiazol-4-YL}acetic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and acetic acid-containing molecules. Examples include:
- Thiazole-based drugs such as sulfathiazole and ritonavir.
- Acetic acid derivatives like indole-3-acetic acid .
Uniqueness
What sets {2-[(Cyclopentylcarbonyl)amino]-1,3-thiazol-4-YL}acetic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
2-[2-(cyclopentanecarbonylamino)-1,3-thiazol-4-yl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c14-9(15)5-8-6-17-11(12-8)13-10(16)7-3-1-2-4-7/h6-7H,1-5H2,(H,14,15)(H,12,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTCISMDAJVULN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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